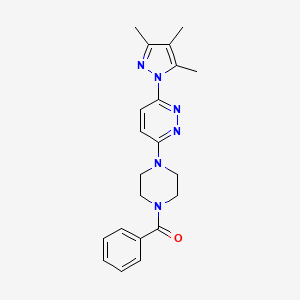

phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

phenyl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-15-16(2)24-27(17(15)3)20-10-9-19(22-23-20)25-11-13-26(14-12-25)21(28)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSUZBWQNHLFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively.

Mode of Action

The compound interacts with its targets by inhibiting their growth and replicationA molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound.

Pharmacokinetics

The compound has shown potent antileishmanial and antimalarial activities in vitro and in vivo, suggesting that it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for these applications.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. For instance, they have been linked to the inhibition of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.

Cellular Effects

Related pyrazole derivatives have been shown to affect various types of cells and cellular processes. For example, they have been associated with changes in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related pyrazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone at different dosages in animal models have not been reported yet. Related pyrazole derivatives have been studied for their effects at different dosages.

Metabolic Pathways

Related pyrazole derivatives have been studied for their involvement in various metabolic pathways.

Biological Activity

Phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group linked to a piperazine moiety, which is further substituted with a pyridazine and a pyrazole ring. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, which are critical for cell signaling and proliferation. For instance, derivatives with similar structures have been investigated for their potential as Aurora kinase inhibitors, which play significant roles in mitosis and cancer progression .

- Receptor Modulation : The presence of the piperazine and pyrazole rings suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .

Biological Activities

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Compounds with similar structural motifs have demonstrated significant anticancer properties through various mechanisms including:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth by targeting specific signaling pathways related to cell cycle regulation.

Anti-inflammatory Effects

The pyrazole derivatives are often associated with anti-inflammatory activities. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several studies have explored the biological activity of this compound or its analogs:

- Aurora Kinase Inhibition : A study highlighted the design of pyrazole-based inhibitors that selectively target Aurora kinases. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Antidepressant-like Effects : Another investigation into similar piperazine derivatives suggested potential antidepressant-like effects through modulation of serotonergic pathways .

Comparative Analysis

To better understand the activity of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Aurora kinase inhibitor |

| Compound B | Structure B | Anti-inflammatory |

| Compound C | Structure C | Antidepressant-like |

Scientific Research Applications

Antiparasitic Activity

Phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has demonstrated potent antiparasitic properties, particularly against Leishmania aethiopica and Plasmodium berghei . In vitro studies have shown that it exhibits superior activity compared to standard drugs such as miltefosine and amphotericin B deoxycholate, with antipromastigote activity being 174-fold and 2.6-fold more effective, respectively.

Biochemical Interaction Studies

Research indicates that derivatives of pyrazole compounds interact with various enzymes and proteins, affecting cellular processes. The biochemical properties of this compound have been studied for their effects on cellular signaling pathways and metabolic processes .

Pharmacokinetics

Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics in biological systems. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological profile.

Cellular Effects

This compound has been shown to affect various cell types in laboratory settings. Its effects include inducing apoptosis in malignant cells and modulating immune responses .

Case Study 1: Antileishmanial Activity

A study conducted on the efficacy of this compound against Leishmania aethiopica demonstrated significant reductions in parasite load in treated models compared to controls. The study highlighted its potential as a therapeutic agent for leishmaniasis.

Case Study 2: In Vivo Efficacy Against Malaria

In another investigation focusing on Plasmodium berghei-infected mice, treatment with this compound resulted in marked improvements in survival rates and reductions in parasitemia levels compared to untreated groups. These findings suggest its promising role as an antimalarial drug candidate .

Comparison with Similar Compounds

Key Observations :

- The trimethylpyrazole group in the target compound may confer superior metabolic stability compared to the tetrazole in , which is prone to hydrolysis.

- Dimethylphenyl in reduces polarity, possibly enhancing blood-brain barrier penetration relative to the target’s benzoyl group .

Pharmacological and Physicochemical Properties

While explicit activity data for the target compound are unavailable in the provided sources, inferences can be drawn from structural analogs:

- Solubility : The tetrazolyl group in likely improves aqueous solubility compared to the hydrophobic trimethylpyrazole in the target compound .

- Binding Affinity : Bulkier substituents (e.g., trimethylpyrazole) may enhance selectivity for hydrophobic binding pockets in enzymes or receptors .

- Synthetic Accessibility : The piperazine-pyridazine core is synthetically tractable, as evidenced by multiple analogs in the literature .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

- Methodological Answer :

- Step 1 : Utilize condensation reactions between pyridazine and trimethylpyrazole precursors, as described for analogous triazole-piperazine hybrids .

- Step 2 : Optimize solvent systems (e.g., ethanol or DMF) and reflux conditions (12–24 hours) to enhance yield, as demonstrated in pyrazoline syntheses .

- Step 3 : Purify intermediates via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1), followed by recrystallization in ethanol .

Q. How can structural confirmation of this compound be achieved using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry, as validated for pyrazole-piperazine derivatives .

- Spectroscopy :

- NMR : Analyze and NMR shifts to confirm aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 40–60 ppm) .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z ~470–500 g/mol) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays, referencing protocols for triazole-piperazine hybrids .

- Antimicrobial Activity : Employ microdilution assays (MIC values) against Gram-positive/negative strains, as applied to pyridazine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between in vitro activity and physicochemical properties (e.g., solubility)?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) to identify binding affinities to target proteins (e.g., kinases) .

- Step 2 : Use QSPR models to correlate logP values with solubility data, adjusting substituents (e.g., methyl groups on pyrazole) to improve bioavailability .

- Step 3 : Validate predictions via HPLC solubility assays in PBS (pH 7.4) and DMSO .

Q. What strategies address discrepancies in bioactivity data between structural analogs?

- Methodological Answer :

- Strategy 1 : Compare SAR trends across analogs (e.g., substituent effects on pyridazine vs. pyrazole rings) .

- Strategy 2 : Analyze crystallographic data (e.g., torsion angles, hydrogen bonding) to assess conformational flexibility .

- Strategy 3 : Conduct meta-analyses of published IC values for related compounds to identify outliers .

Q. How can advanced NMR techniques elucidate dynamic interactions in solution?

- Methodological Answer :

- NOESY/ROESY : Detect through-space interactions between piperazine and pyridazine moieties .

- Variable-Temperature NMR : Monitor conformational changes (e.g., piperazine ring flipping) by analyzing line broadening at 298–343 K .

Q. What synthetic routes enable the incorporation of isotopic labels for metabolic studies?

- Methodological Answer :

- Route 1 : Introduce -labeled piperazine via reductive amination using -formaldehyde .

- Route 2 : Use Suzuki-Miyaura coupling with deuterated aryl boronic acids to label the phenyl ring .

Critical Analysis of Contradictions

- Contradiction : High in vitro activity vs. low solubility.

- Contradiction : Divergent kinase selectivity profiles in analogs.

- Resolution : Perform molecular dynamics simulations to assess binding pocket flexibility and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.